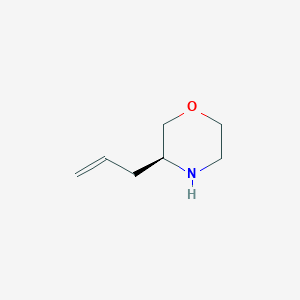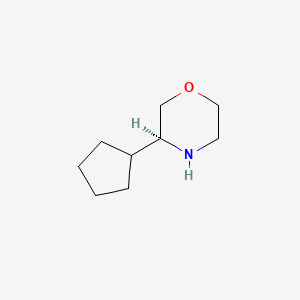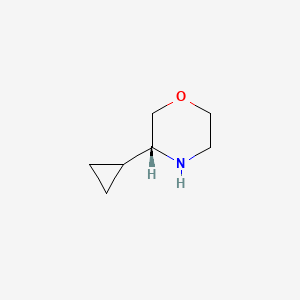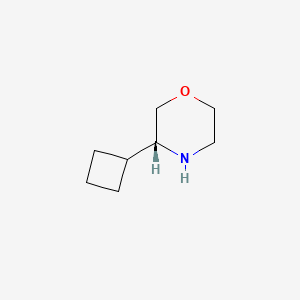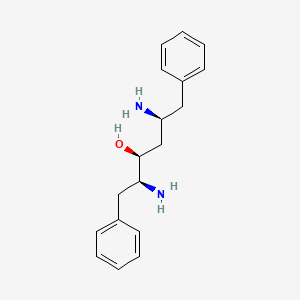![molecular formula C32H39O20+ B3394436 Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] CAS No. 142561-98-6](/img/structure/B3394436.png)
Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanidin 3-O-[β-D-Xylopyranosyl-(1,2)-[(4-hydroxy-3-methoxycinnamoyl)-(6)-β-D-glucopyranosyl-(1,6)]-β-D-galactopyranoside] is a natural product derived from plant sources . It is a type of flavonoid, specifically an anthocyanidin . The empirical formula is C42H47O23 and the molecular weight is 919.81 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large number of oxygen, hydrogen, and carbon atoms. The InChI string representation of the molecule is1S/C42H46O23/c1-57-26-8-16 (2-5-21 (26)45)3-7-30 (49)58-14-28-32 (51)34 (53)37 (56)40 (63-28)60-15-29-33 (52)35 (54)39 (65-41-36 (55)31 (50)24 (48)13-59-41)42 (64-29)62-27-12-19-22 (46)10-18 (43)11-25 (19)61-38 (27)17-4-6-20 (44)23 (47)9-17/h2-12,24,28-29,31-37,39-42,48,50-56H,13-15H2,1H3, (H4-,43,44,45,46,47,49)/p+1/t24-,28-,29-,31+,32-,33+,34+,35+,36-,37-,39-,40-,41+,42-/m1/s1 . Physical And Chemical Properties Analysis
This compound is a solid and has a solubility of 1 mg/mL in DMSO . It’s used in metabolomics and for research into vitamins, nutraceuticals, and natural products .Wissenschaftliche Forschungsanwendungen
Novel Compounds in Black Carrot Juice
In a study focusing on black carrot juice, researchers identified novel pyranoanthocyanins, including cyanidin 3-O-[b-D-xylopyranosyl-(1->2)]-b-D-galactopyranoside. This finding suggests potential applications in food sciences and nutraceuticals due to the unique compounds in black carrot juice (Schwarz, Wray, & Winterhalter, 2004).
Anthocyanins in Red Flowers of Camellia Cultivar
A study isolated five anthocyanins, including cyanidin derivatives, from the red flowers of Camellia cultivar 'Dalicha'. This research adds to the understanding of plant pigmentation and may have implications for horticulture and breeding (Li, Hashimoto, Shimizu, & Sakata, 2008).
Acylated Anthocyanins in Orychophragonus Violaceus
Three acylated cyanidin 3-sambubioside-5-glucosides were identified in the violet-blue flowers of Orychophragonus violaceus. This discovery contributes to the knowledge of floral pigmentation and could influence the ornamental plant industry (Honda et al., 2005).
Metabolomics-Oriented Studies in Arabidopsis Thaliana
Metabolomic research in Arabidopsis thaliana led to the isolation of various compounds, including two anthocyanins related to cyanidin. This study is crucial for understanding plant metabolism and could aid in plant biology research (Nakabayashi et al., 2009).
Intestinal Absorption of Acylated Anthocyanins
Research on Sprague-Dawley rats demonstrated the intestinal absorption of acylated anthocyanins, including cyanidin 3-O-[b-D-xylopyranosyl-(1->2)]-b-D-galactopyranoside. This has implications for nutrition and health, showing how these compounds are metabolized and absorbed in mammals (Hahm et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHCBDLMLRVOBZ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39O20+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142561-98-6 |
Source


|
| Record name | Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


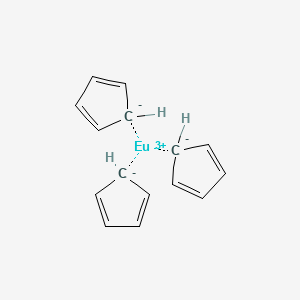
![7,7-Difluoro-2-azabicyclo[4.1.0]heptane](/img/structure/B3394365.png)
